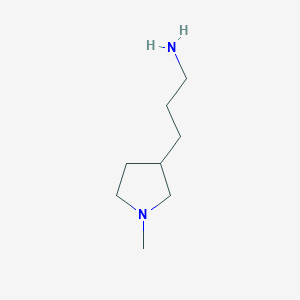

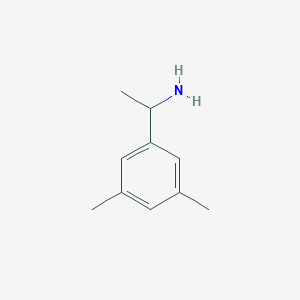

1-(3,5-Dimethylphenyl)ethan-1-amine

Übersicht

Beschreibung

1-(3,5-Dimethylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of 1-(3,5-Dimethylphenyl)ethan-1-amine involves a two-stage process . In the first stage, 3,5-dimethylacetophenone is dissolved in ethanolic NH3 solution, to which tetrapropylorthotitanate is added. The mixture is stirred for 6 hours at room temperature . In the second stage, sodium tetrahydroborate is added to the reaction solution and the mixture is stirred overnight at room temperature .Molecular Structure Analysis

The IUPAC name for 1-(3,5-Dimethylphenyl)ethan-1-amine is 1-(3,5-dimethylphenyl)ethanamine . The InChI code is 1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(3,5-Dimethylphenyl)ethan-1-amine have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

1-(3,5-Dimethylphenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 149.23 g/mol .Wissenschaftliche Forschungsanwendungen

Chiral Amine Ligands in Catalysis

Research on similar amine ligands has demonstrated their utility in the synthesis of novel chiral palladacycles. These palladacycles, derived from amines like 1-(2,5-dimethylphenyl)-N,N-dimethylethanamine, have been applied in asymmetric hydrophosphination reactions (Yap et al., 2014). Similar amines, such as 1-(2,5-dimethylphenyl)-N,N,2,2-tetramethylpropan-1-amine, have also been synthesized and used in asymmetric hydrophosphanation reactions (Ding et al., 2010).

Synthesis and Structural Analysis

1-(3,5-Dimethylphenyl)ethan-1-amine and its derivatives have been synthesized and structurally evaluated in various studies. For instance, the synthesis and crystal structures of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one have been reported, showcasing the chemical versatility of such amines (Kukuljan et al., 2016).

Organocatalysis

In the field of organocatalysis, chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine have been used to catalyze direct enantioselective Michael additions of aldehydes to vinyl ketones. This demonstrates the potential of chiral amines in facilitating significant stereoselectivity in organic reactions (Melchiorre & Jørgensen, 2003).

Applications in Analytical Chemistry

Amines related to 1-(3,5-Dimethylphenyl)ethan-1-amine have been involved in the synthesis of complex compounds for analytical purposes. For instance, 1-(3,4-dimethylphenyl)-1-[ring-U-14C]phenylethane, a 14C-labeled solvent, was synthesized for applications in biodegradable liquid scintillation counting (Saito & Kurihara, 1991).

Surface-active Comonomers

N-2-Propionic acid-N-3-(2-hydroxy-l-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A), synthesized from a derivative of 3,5-dimethylaniline, illustrates the use of dimethylphenyl amines in developing surface-active comonomers for adhesive bonding (Bowen et al., 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(3,5-Dimethylphenyl)ethan-1-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in the brain . It plays a crucial role in the regulation of dopaminergic, serotonergic, and glutamatergic systems .

Mode of Action

1-(3,5-Dimethylphenyl)ethan-1-amine acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of TAAR1 can inhibit the firing rate of dopamine neurons, thereby modulating the release of neurotransmitters .

Biochemical Pathways

The activation of TAAR1 by 1-(3,5-Dimethylphenyl)ethan-1-amine affects several biochemical pathways. It influences the synthesis and release of monoamines such as dopamine, norepinephrine, and serotonin . These monoamines are crucial for various brain functions, including mood regulation, reward processing, and cognition .

Pharmacokinetics

The compound’s efficacy in in vivo tests suggests it may have favorable pharmacokinetic properties .

Result of Action

The activation of TAAR1 by 1-(3,5-Dimethylphenyl)ethan-1-amine can lead to a reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats . This suggests that the compound may have potential therapeutic effects in disorders associated with increased dopaminergic function, such as schizophrenia .

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRGXSRUZMWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

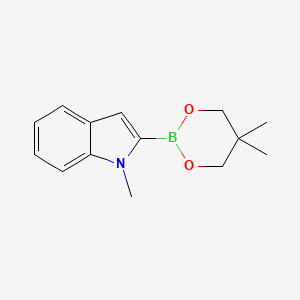

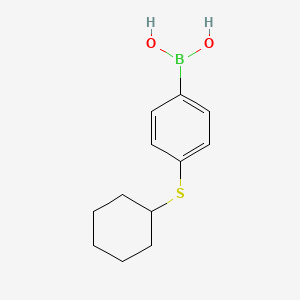

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)

![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)